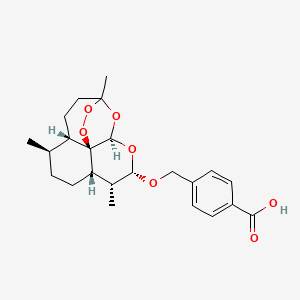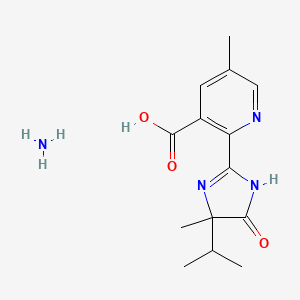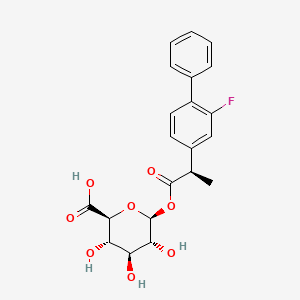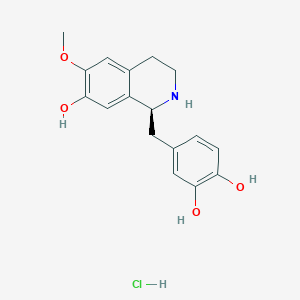![molecular formula C17H24N2O5 B1141472 (2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid CAS No. 102601-38-7](/img/structure/B1141472.png)
(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid, also known as Fmoc-L-methionine or Fmoc-Met-OH, is a derivative of the amino acid methionine. It is commonly used in peptide synthesis for the protection of the amino group during the coupling reaction.
科学的研究の応用
Fmoc-Met-OH is widely used in peptide synthesis due to its ability to protect the amino group during the coupling reaction. It has been used in the synthesis of various peptides, including antimicrobial peptides, neuropeptides, and enzyme inhibitors. Additionally, Fmoc-Met-OH has been used in the synthesis of labeled peptides for imaging and diagnostic purposes.
作用機序
The mechanism of action of Fmoc-Met-OH is related to its ability to protect the amino group during the coupling reaction. The Fmoc group is typically removed through treatment with a base such as piperidine, revealing the amino group for the next coupling reaction.
Biochemical and Physiological Effects:
Fmoc-Met-OH does not have any known biochemical or physiological effects, as it is primarily used as a reagent in peptide synthesis.
実験室実験の利点と制限
One advantage of using Fmoc-Met-OH in peptide synthesis is its ability to protect the amino group during the coupling reaction, which can lead to higher yields and purity of the desired peptide. However, Fmoc-Met-OH can also be difficult to handle due to its low solubility in common solvents. Additionally, the Fmoc group can be difficult to remove completely, leading to residual Fmoc-Met-OH in the final peptide product.
将来の方向性
For Fmoc-Met-OH include the development of new methods for its synthesis and purification, as well as the exploration of its use in the synthesis of novel peptides with potential therapeutic applications. Additionally, the use of Fmoc-Met-OH in the synthesis of labeled peptides for imaging and diagnostic purposes could be further explored.
合成法
The synthesis of Fmoc-Met-OH involves the protection of the amino group of methionine with the Fmoc group. This is typically achieved through the reaction of methionine with Fmoc-Cl in the presence of a base such as triethylamine. The resulting Fmoc-Met-OH can then be purified through various chromatographic techniques.
特性
IUPAC Name |
(2R)-4-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-12(2)10-14(16(21)22)19-15(20)8-9-18-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMIZMAFNVITAO-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)
